![molecular formula C5H6ClNO B2568903 5-Chloro-3-ethyl-1,2-oxazole CAS No. 1314898-34-4](/img/structure/B2568903.png)
5-Chloro-3-ethyl-1,2-oxazole
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Overview
Description
5-Chloro-3-ethyl-1,2-oxazole is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Oxazoles are commonly found in many commercially available drugs and have a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-ethyl-1,2-oxazole is characterized by a five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The molecular formula is C6H6ClNO3, with an average mass of 175.570 Da and a monoisotopic mass of 175.003616 Da .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For instance, they can be (hetero)arylated through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Scientific Research Applications
- For instance, quinoline , chloroquine , and quinolone drugs are synthesized using 5C2P. Quinoline drugs like primaquine are used to treat malaria, rheumatism, and other infectious diseases .
- Additionally, chloroquine (a derivative of 5C2P) has shown antiviral effects against SARS and COVID-19 .
- Researchers have explored different synthetic routes to prepare 5C2P, optimizing reaction conditions and intermediates .
- Indole derivatives containing a 5-chloro-3-phenyl-1H-indole-2-carbonyl moiety have been investigated for antiviral activity .
- New 5-chloro-3-formyl indole-2-carboxylate derivatives were synthesized and evaluated for antiproliferative activity .
Pharmaceutical Chemistry
Coordination Chemistry
Antiviral Activity
Antiproliferative Agents
Agrochemicals
Chemical Synthesis
Mechanism of Action
The mechanism of action of oxazole derivatives in biological systems is diverse and depends on their chemical structure and the biological target. They are known to exhibit a wide range of biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
Future Directions
Given the wide range of biological activities exhibited by oxazole derivatives, there is significant interest in the development of new synthetic strategies and the exploration of their potential therapeutic applications . Future research will likely focus on the synthesis of various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
5-chloro-3-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWWYIXQCCHMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1,2-oxazole |
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